N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a pyridyl group, and a triazolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The process may involve reactions like nucleophilic substitution, cyclization, and thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can occur in the presence of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15Cl2N5OS |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15Cl2N5OS/c1-2-9-25-17(12-5-7-21-8-6-12)23-24-18(25)27-11-16(26)22-13-3-4-14(19)15(20)10-13/h2-8,10H,1,9,11H2,(H,22,26) |
InChI Key |
MEUVEAZCXJYNCH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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